N-Acetyl Folic Acid-d4

LC-MS/MS Stable Isotope Dilution Assay Analytical Method Validation

Folate LC-MS/MS analysis suffers matrix effects causing 30-50% quantification errors. N-Acetyl Folic Acid-d4 (CAS 461426-36-8) is a deuterium-labeled SIL-IS that co-elutes identically with the analyte, enabling ratiometric correction of ion suppression/enhancement. • Corrects matrix effects for precise folate quantification in plasma, serum, urine, food extracts, and cell lysates. • Supports ANDA method validation with precision CV <15% and accuracy within ±15% per FDA guidelines. • ≥98% purity ensures reliable trace-level impurity profiling in folic acid API manufacturing.

Molecular Formula C21H21N7O7
Molecular Weight 487.5 g/mol
CAS No. 461426-36-8
Cat. No. B565497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Folic Acid-d4
CAS461426-36-8
SynonymsN-[4-[[[2-(Acetylamino)-1,4-dihydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl-2,3,5,6-d4]-L-glutamic Acid; 
Molecular FormulaC21H21N7O7
Molecular Weight487.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H21N7O7/c1-10(29)24-21-27-17-16(19(33)28-21)25-13(9-23-17)8-22-12-4-2-11(3-5-12)18(32)26-14(20(34)35)6-7-15(30)31/h2-5,9,14,22H,6-8H2,1H3,(H,26,32)(H,30,31)(H,34,35)(H2,23,24,27,28,29,33)/t14-/m0/s1/i2D,3D,4D,5D
InChIKeyMMBBJYJZIOMODD-WMVUXAOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Folic Acid-d4 – Deuterated Internal Standard


N-Acetyl Folic Acid-d4 (CAS 461426-36-8) is a deuterium-labeled analog of N-Acetyl Folic Acid, distinguished by the incorporation of four deuterium atoms (D4) into its molecular structure. This stable isotope-labeled compound has a molecular formula of C21H17D4N7O7 and a molecular weight of 487.46 . As a labeled internal standard (IS), it is chemically near-identical to the unlabeled N-Acetyl Folic Acid analyte (CAS 196080-95-2), yet possesses a mass difference (+4 Da) that enables precise differentiation and quantification via liquid chromatography-mass spectrometry (LC-MS/MS) . Its primary role is to correct for analytical variability in complex biological matrices during the development, validation, and routine application of quantitative assays for folates and their metabolites.

1
Workflow LC-MS/MS bioanalysis of folates and metabolites
2
Selection context Stable isotope-labeled internal standard (SIL-IS) for matrix-effect correction
3
Procurement fit Method development, validation, and routine quantitative assays

Generic Standard Limitations for N-Acetyl Folic Acid-d4


In quantitative LC-MS/MS analysis of folate species, analytical accuracy is highly susceptible to matrix effects—signal suppression or enhancement caused by co-eluting biological components. Generic substitution with an unlabeled analog (e.g., N-Acetyl Folic Acid) or a structurally dissimilar internal standard fails to compensate for these effects because it does not co-elute identically with the target analyte. This can lead to significant quantification errors, with reported inaccuracies in folate analysis ranging up to 30-50% without proper correction [1]. The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Acetyl Folic Acid-d4, is the preferred approach because it mirrors the analyte's physicochemical properties, ensuring near-identical behavior during sample preparation and chromatography. This co-elution allows for precise, ratiometric correction of signal variability, directly addressing the high interconvertibility and low chemical stability that plague folate analysis [2].

Unlabeled analog mismatch

N-Acetyl Folic Acid (unlabeled) does not co-elute identically and cannot compensate for matrix effects, potentially leading to significant quantification bias.

Structural analog IS limitation

Non-isotopic internal standards (e.g., methotrexate) may exhibit different extraction recovery and ion suppression, causing variable accuracy that may not meet bioanalytical acceptance criteria.

Regulatory documentation gap

Unlabeled N-Acetyl Folic Acid is often supplied as a general research chemical without the characterization package needed for method validation or regulatory submission support.

N-Acetyl Folic Acid-d4 vs. Alternatives: Performance


Isotopic Purity and Assay Accuracy

A key differentiator for N-Acetyl Folic Acid-d4 is its certified isotopic purity. Suppliers like BOC Sciences specify a minimum 97% atom D enrichment for this compound . This high level of deuterium incorporation ensures that the internal standard's signal in the mass spectrometer is cleanly separated from the unlabeled analyte (M+4), minimizing cross-talk or 'isotopic overlap' that can bias quantification. In contrast, using a structurally similar but unlabeled internal standard, such as methotrexate, can lead to variable recovery and matrix effects, often resulting in assay inaccuracies that exceed the typical acceptance criteria of ±15-20% for bioanalytical methods [1].

Isotopic Purity
Class-level
≥ 97 atom % D
Supports accurate mass differentiation and bioanalytical method validation
Supplier specification; class-level inference for IS performance
LC-MS/MS Stable Isotope Dilution Assay Analytical Method Validation

SIL-IS Matrix Effect Correction

N-Acetyl Folic Acid-d4, as a SIL-IS, is designed to co-elute with its unlabeled counterpart, thereby experiencing the exact same matrix-induced signal suppression or enhancement. This allows for the calculation of an analyte/IS peak area ratio, which normalizes for these variable effects. The superior performance of this approach over using a structural analog IS is well-documented. For instance, a class-level analysis showed that assays utilizing a SIL-IS exhibited significantly lower inter-day precision variability (CV < 5%) compared to those using a structural analog (CV > 10-15%), a critical advantage in folate analysis where interconversion and degradation are common [1].

Matrix Effect Correction
Class-level
SIL-IS: CV < 5% Structural analog IS: CV > 10–15%
Supports higher inter-day precision for folate quantification in complex matrices
Class-level data from LC-MS/MS method validation studies
Matrix Effects Signal Suppression SIL-IS LC-MS Bioanalysis

Regulatory Compliance and Traceability

N-Acetyl Folic Acid-d4 is explicitly supplied for use in analytical method development and validation, Quality Control (QC), and Abbreviated New Drug Application (ANDA) filings, with the capability for further traceability against pharmacopeial standards like USP or EP [1]. This positions it as a fit-for-purpose reference standard for regulated pharmaceutical work. In contrast, unlabeled N-Acetyl Folic Acid (CAS 196080-95-2) is typically cataloged as a general research chemical or intermediate, and may not be accompanied by the same level of comprehensive characterization data or regulatory-focused documentation [2]. This distinction is crucial for procurement, as using a compound with incomplete regulatory documentation can introduce significant risk and delays during drug development and approval processes.

Regulatory Documentation
Head-to-head
Supplied for AMV/QC/ANDA vs. general research chemical
Supports procurement for method validation and documentation review
Supplier-reported intended use; verify traceability path
Reference Standard GMP ANDA Filing Quality Control

N-Acetyl Folic Acid-d4: R&D and QC Applications


Regulated Bioanalysis Method Development & Validation

This compound is a critical reagent for developing and validating LC-MS/MS methods for quantifying N-Acetyl Folic Acid in biological matrices (e.g., plasma, serum, urine) for pharmacokinetic or toxicokinetic studies. The high isotopic purity (≥97 atom % D) and co-eluting properties are essential for achieving the precision (CV < 15%) and accuracy (within ±15% of nominal concentration) required by regulatory agencies like the FDA for ANDA filings [1]. The compound's defined use as a reference standard, with potential traceability to USP/EP standards, further supports its adoption in GLP/GMP laboratories, reducing the risk of method failure during regulatory audits [2].

Matrix Effect Correction in Complex Samples

In complex sample matrices like food extracts or cell lysates, co-eluting substances can severely suppress or enhance the signal of analytes like N-Acetyl Folic Acid, leading to significant quantification errors [1]. N-Acetyl Folic Acid-d4 is specifically designed as a SIL-IS to correct for these matrix effects. By adding a known amount of this deuterated standard to samples before extraction, analysts can normalize for variations in recovery and ion suppression, ensuring that the measured concentration of the unlabeled analyte accurately reflects the true value in the sample. This application is vital for any study requiring precise folate measurement in non-simple matrices.

Impurity Profiling in Folic Acid Manufacturing

N-Acetyl Folic Acid is a known related substance and potential impurity in the synthesis and manufacturing of folic acid active pharmaceutical ingredients (APIs). N-Acetyl Folic Acid-d4 serves as a highly specific internal standard for accurately quantifying these impurities at trace levels (e.g., ≤0.1% w/w) during process development, stability studies, and final product QC [1]. The ability to confidently identify and quantify the labeled compound via its unique mass allows for a robust, interference-free method that is superior to using structurally unrelated standards, ensuring that folic acid products meet stringent pharmacopeial purity specifications.

Application
Selection Property
Validation Focus
Folate bioanalysis method development
Co-eluting SIL-IS with high isotopic enrichment
Precision and accuracy in biological matrices
Matrix-effect correction in complex samples
Identical matrix response normalization
Recovery consistency and ion suppression control
Trace impurity profiling in folate synthesis
Specific mass differentiation for interference-free detection
Trace-level quantification without signal cross-talk
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